

Introduction: The Strategic Importance of 4-Methoxypiperidine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methoxypiperidine
Hydrochloride

Cat. No.: B1313357

[Get Quote](#)

4-Methoxypiperidine hydrochloride is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. As a hydrochloride salt, it offers enhanced solubility and stability, making it a highly versatile and valuable building block for the synthesis of complex bioactive molecules.^[1] The piperidine scaffold is a prevalent structural motif in many approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility. The addition of a methoxy group at the 4-position provides a key functional handle for chemists, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

This guide provides a comprehensive overview of **4-methoxypiperidine hydrochloride**, covering its commercial availability, synthesis, key applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important synthetic intermediate.

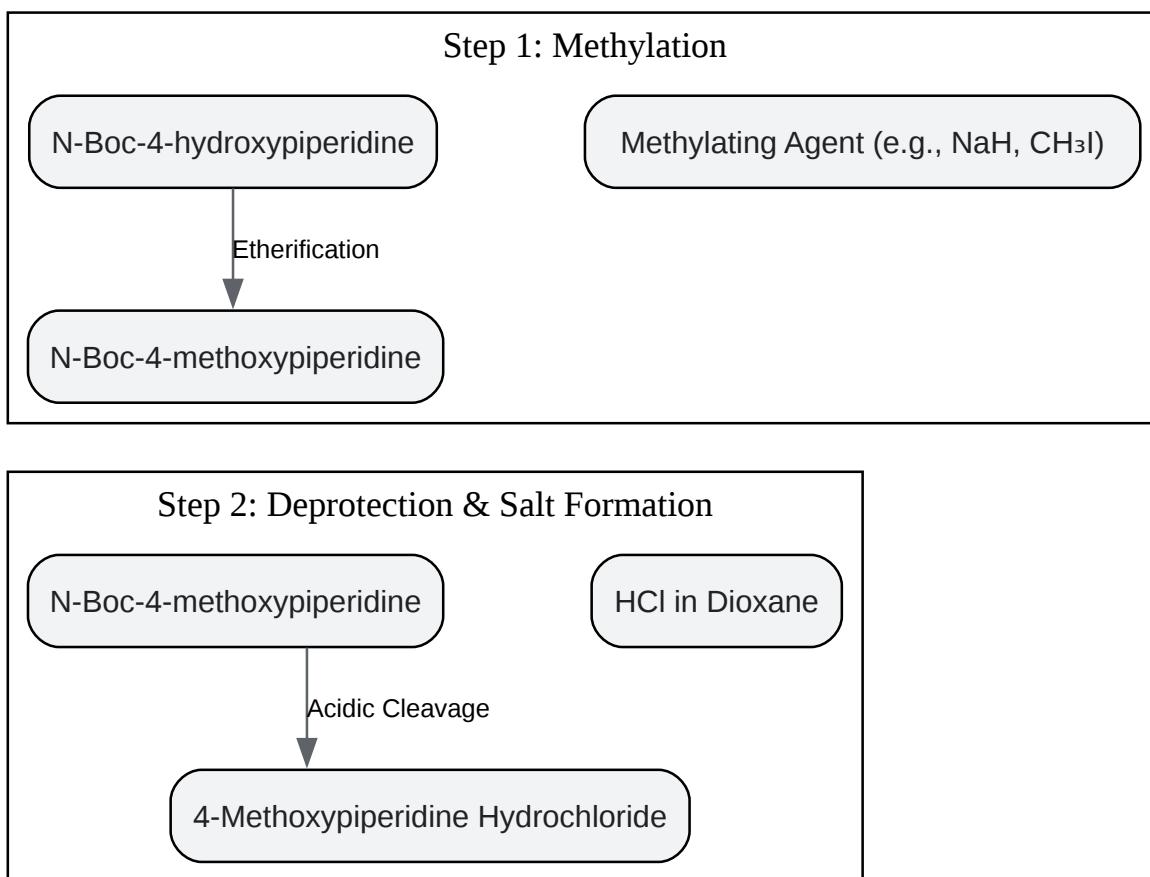
Chemical and Physical Properties

A clear understanding of the physicochemical properties of **4-methoxypiperidine hydrochloride** is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various synthetic protocols.

Property	Value	Source(s)
CAS Number	4045-25-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₃ NO·HCl	[1] [2]
Molecular Weight	151.64 g/mol	[1] [4]
Appearance	Off-white to light yellow solid	[1]
Purity	Typically ≥97% or ≥98% (NMR)	[1] [5]
Storage Conditions	Store at 0-8 °C in a dry, cool, and well-ventilated place. [1] [6]	

Commercial Availability and Procurement

4-Methoxypiperidine hydrochloride is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale production needs. The compound is typically offered in various purities and quantities, allowing researchers to select the grade most appropriate for their specific application. When procuring this chemical, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.


Supplier	Purity	Available Quantities
Chem-Impex	≥ 98% (NMR)	Grams to bulk
Santa Cruz Biotechnology	Not specified	Grams
Apollo Scientific	97%	1g, 5g, 25g, 100g, 500g
Thermo Scientific Chemicals	98+%	Grams
Sigma-Aldrich	Not specified	Inquire for availability

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: From Precursor to Product

The synthesis of **4-methoxypiperidine hydrochloride** often begins with a more readily available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective modification of the hydroxyl group. The hydroxyl group is then converted to a methoxy group, followed by the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **4-methoxypiperidine hydrochloride**.

General Experimental Protocol

Causality Note: The following is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized based on the specific reagents and scale of the reaction.

- Methylation of N-Boc-4-hydroxypiperidine:

- Dissolve N-Boc-4-hydroxypiperidine in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group. This step is critical to form the alkoxide, which is a potent nucleophile.
- After stirring for a short period, add a methylating agent, such as methyl iodide (CH_3I), dropwise.
- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-methoxypiperidine.

- Deprotection and Hydrochloride Salt Formation:

- Dissolve the crude N-Boc-4-methoxypiperidine in a minimal amount of a suitable solvent, such as 1,4-dioxane or diethyl ether.
- Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M) at 0 °C.^[7] The acidic conditions cleave the acid-labile Boc protecting group, liberating the secondary amine, which is then protonated by the excess HCl to form the stable hydrochloride salt.
- Stir the reaction mixture at room temperature for a few hours.

- The product, **4-methoxypiperidine hydrochloride**, will often precipitate out of the solution.
- Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Applications in Drug Discovery and Development

4-Methoxypiperidine hydrochloride is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.^[1] Its utility stems from the desirable properties of the piperidine ring and the versatility of the methoxy group.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of analgesics and antidepressants, where it can enhance therapeutic efficacy.^{[1][8]}
- Neuroscience Research: The compound is used in studies related to neurotransmitter systems, providing insights into brain function and potential treatments for neurological disorders.^{[1][9]} The lipophilic nature of the piperidine ring can facilitate the penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.
- Agrochemicals: Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals and other specialty chemicals.^[1]

Conceptual Role in Targeting G-Protein Coupled Receptors (GPCRs)

Many drugs containing the piperidine scaffold target GPCRs, a large family of receptors involved in numerous physiological processes. The piperidine ring often serves as a central scaffold to correctly orient other functional groups for optimal binding to the receptor.

[Click to download full resolution via product page](#)

Caption: A simplified GPCR signaling pathway targeted by a piperidine-based drug.

Safety, Handling, and Storage

Proper handling and storage of **4-methoxypiperidine hydrochloride** are essential to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of common safety precautions and should be supplemented with a thorough review of the supplier-specific Safety Data Sheet (SDS).

- Hazard Identification:
 - Causes serious eye irritation.[[10](#)]
 - Causes skin irritation.[[7](#)]
 - May be harmful if swallowed or inhaled.[[5](#)]
 - May cause respiratory irritation.[[5](#)]
- Personal Protective Equipment (PPE):
 - Wear protective gloves, protective clothing, eye protection, and face protection.[[10](#)][[11](#)]
 - Use in a well-ventilated area, preferably within a chemical fume hood.[[10](#)][[11](#)]
- Handling:
 - Avoid all personal contact, including inhalation.[[10](#)]
 - Do not eat, drink, or smoke when using this product.[[10](#)]
 - Wash hands thoroughly after handling.[[10](#)]
 - Keep containers securely sealed when not in use.[[10](#)]
- Storage:

- Store in a cool (0-8 °C), dry, and well-ventilated place.[1][6]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids. [11]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12] Waste is typically classified as hazardous. [6]

Conclusion

4-Methoxypiperidine hydrochloride is a commercially accessible and synthetically valuable building block with significant applications in drug discovery and chemical synthesis. Its favorable physicochemical properties and versatile reactivity make it an important tool for medicinal chemists aiming to develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methoxypiperidine hydrochloride (1:1) | CAS#:4045-25-4 | Chemsoc [chemsoc.com]
- 4. 4-Methoxypiperidine hydrochloride | 4045-25-4 [chemicalbook.com]
- 5. 4045-25-4 Cas No. | 4-Methoxypiperidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.es [fishersci.es]
- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-Methoxypiperidine Hydrochloride in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313357#commercial-availability-of-4-methoxypiperidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com